molecular formula C8H13NO3 B1279365 2-(Morpholinomethyl)acrylic acid CAS No. 4432-44-4

2-(Morpholinomethyl)acrylic acid

Cat. No. B1279365
CAS No.: 4432-44-4
M. Wt: 171.19 g/mol
InChI Key: IGZSSKAOSOCVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06251912B1

Procedure details

In a manner described by Krawczyk [Henryk Krawczyk, Synthetic Communications, 25 641-650, (1995)] an 8.8 mL (8.8 g; 0.1 mole) portion of morpholine was added to 6.6 g (0.22 eq) of paraformaldehyde and 10.4 g (0.1 mole) of malonic acid in 100 mL of dioxane. After heating in an oil bath at 70 deg for 1 {fraction (1/12)} hours, the solvents were removed in vacuo. The residue was dissolved in acetone, some insoluble material being filtered. The filtrate was taken to an oil in vacuo. This oil was chromatographed on silica gel. Elution of the product with 1:19 methanol methylene chloride gave 5.51 g (32%) of the product, which melted at 121-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 1/12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[C:9](O)(=O)[CH2:10][C:11]([OH:13])=[O:12]>O1CCOCC1>[N:1]1([CH2:7][C:10](=[CH2:9])[C:11]([OH:13])=[O:12])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C=O
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
( 1/12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone
FILTRATION
Type
FILTRATION
Details
some insoluble material being filtered
CUSTOM
Type
CUSTOM
Details
This oil was chromatographed on silica gel
WASH
Type
WASH
Details
Elution of the product with 1:19 methanol methylene chloride

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.